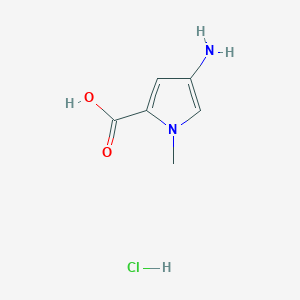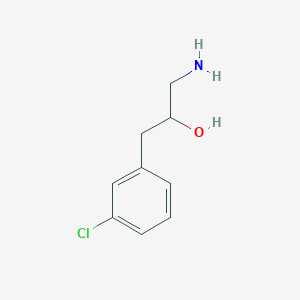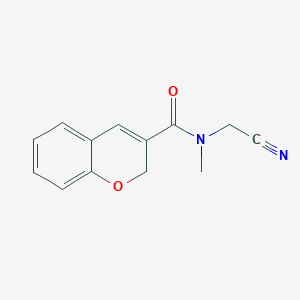![molecular formula C23H31N3O3 B2749587 6-Tert-butyl-2-{1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2320573-88-2](/img/structure/B2749587.png)
6-Tert-butyl-2-{1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Tert-butyl-2-{1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with the molecular formula C23H31N3O3 and a molecular weight of 397.519. This compound is characterized by its tert-butyl group, piperidine ring, and pyridazinone core, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 6-Tert-butyl-2-{1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps, typically starting with the preparation of the piperidine and pyridazinone intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反应分析
6-Tert-butyl-2-{1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-Tert-butyl-2-{1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-Tert-butyl-2-{1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
6-Tert-butyl-2-{1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound also contains tert-butyl groups and is used in various industrial applications.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: This compound is used as a stabilizer in polymers and has similar structural features.
属性
IUPAC Name |
6-tert-butyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-16-7-6-8-19(15-16)29-17(2)22(28)25-13-11-18(12-14-25)26-21(27)10-9-20(24-26)23(3,4)5/h6-10,15,17-18H,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMNHUGPPHRGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA](/img/structure/B2749506.png)
![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide](/img/structure/B2749509.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)
![Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2749511.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)
![6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2749513.png)
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)
![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2749517.png)


![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2749521.png)
![ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2749523.png)

